![molecular formula C16H16N2O B1274067 (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 137975-18-9](/img/structure/B1274067.png)
(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C16H16N2O . For a detailed molecular structure, you may refer to resources like PubChem .Physical And Chemical Properties Analysis
This compound has the CAS number 137975-18-9. For more detailed physical and chemical properties, you may refer to resources like PubChem .Scientific Research Applications
Sigma-1 Receptor Antagonist Activity
This compound has been utilized in the synthesis of derivatives that exhibit sigma-1 receptor (σ1R) antagonist activity . These receptors are involved in the regulation of neurotransmitter systems and have implications in the treatment of diseases such as Alzheimer’s, depression, and schizophrenia.
Synthesis of Heterocyclic Compounds
The 3,4-dihydroquinolin-1(2H)-yl moiety serves as a building block for the synthesis of various heterocyclic compounds . These compounds are crucial in medicinal chemistry for creating drugs with potential therapeutic effects.
Medium Supplement in Microbial Culture
In microbiological research, particularly in the culture of Pseudomonas ayucida , this compound may be employed as a medium supplement during enrichment culture experiments . It can influence the growth and metabolic pathways of microorganisms.
Solid-Phase Synthesis
A library of 3,4-dihydro-2(1H)-quinolinones has been synthesized through the rearrangement of β-lactam intermediates on the solid-phase . This method is significant in combinatorial chemistry for the rapid synthesis of diverse compounds.
Cyclopropane Ring Expansion
The compound is used as a starting reagent in the synthesis of 3,4-dihydro-2(1H)-quinolinones using N-(1′-alkoxy)cyclopropyl-2-haloanilines . The key step involves cyclopropane ring expansion in the presence of a palladium catalyst, which is a valuable reaction in organic synthesis.
properties
IUPAC Name |
(4-aminophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-14-9-7-13(8-10-14)16(19)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYCNMIZJOEZLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388086 | |
Record name | (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
CAS RN |
137975-18-9 | |
Record name | (4-Aminophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137975-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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